molecular formula C23H13FO2S B12533358 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-35-7

2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12533358
CAS No.: 652138-35-7
M. Wt: 372.4 g/mol
InChI Key: UUHPBZWAXGTDLL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 4H-naphtho[1,2-b]pyran-4-one class of heterocyclic compounds, which are known to possess a range of biological activities. Related naphthopyran derivatives have been investigated for their potential as antiproliferative agents, indicating their value in oncological research . Furthermore, structural analogs, particularly those incorporating fluorophenyl groups, are frequently explored for their special bioactive properties, as organofluorine compounds often exhibit enhanced metabolic stability and bioavailability . The molecular structure of this compound combines a naphthopyranone core with 2-fluorophenyl and thiophen-3-yl substituents, making it a promising scaffold for developing novel therapeutic agents. It is strictly for research applications such as in vitro bioactivity screening, mechanism of action studies, and as a building block in synthetic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

652138-35-7

Molecular Formula

C23H13FO2S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-6-thiophen-3-ylbenzo[h]chromen-4-one

InChI

InChI=1S/C23H13FO2S/c24-20-8-4-3-7-17(20)22-12-21(25)19-11-18(14-9-10-27-13-14)15-5-1-2-6-16(15)23(19)26-22/h1-13H

InChI Key

UUHPBZWAXGTDLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=CC=C4F)C5=CSC=C5

Origin of Product

United States

Preparation Methods

Dehydration of Triketones

Dehydration of bis-polyfluoroalkyl-1,3,5-triketones or related intermediates is a viable pathway. For example, triketones containing fluorophenyl and thiophenyl groups could undergo intramolecular cyclization under dehydrating conditions (e.g., POCl₃, P₂O₅, or molecular sieves) to yield the pyranone structure.

Key Steps :

  • Synthesis of Triketone Precursor : Combine fluorophenyl and thiophenyl ketone derivatives with a diketone backbone.
  • Cyclization : Treat the triketone with a dehydrating agent to induce ring closure, forming the naphtho[1,2-b]pyran system.

Advantages :

  • High atom economy due to minimal byproducts.
  • Scalable for asymmetric derivatives.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient route to construct complex heterocycles in a single pot. These methods are particularly effective for incorporating diverse substituents.

Knoevenagel Condensation Followed by Cyclization

This approach combines fluorophenyl aldehydes, thiophenyl-containing components, and a diketone (e.g., malononitrile) under basic catalysis.

Example Protocol :

  • Reactants :
    • 2-Fluorobenzaldehyde
    • Thiophene-3-carboxaldehyde (or equivalent)
    • Malononitrile
    • Potassium carbonate (K₂CO₃) in aqueous medium.
  • Conditions :
    • Reflux in water for 2–4 hours.
  • Mechanism :
    • Knoevenagel condensation forms a conjugated enone intermediate.
    • Cyclization occurs via nucleophilic attack by the thiophenyl group, driven by the basic catalyst.

Yield Optimization :

  • Electron-withdrawing groups (e.g., fluorine) enhance reactivity, enabling yields >90%.

Photochemical and Visible-Light-Mediated Annulation

Recent advances in photocatalysis provide mild conditions for constructing fused heterocycles.

Visible-Light-Promoted [4π+2σ] Annulation

Rhodamine 6G or other photocatalysts can facilitate cycloaddition reactions between dienes and amines, forming complex ring systems.

Adapted Protocol :

  • Substrates :
    • Fluorophenyl-substituted dienone
    • Thiophene-containing amine derivative.
  • Conditions :
    • Blue LED irradiation (470 nm) in chloroform under nitrogen.
    • Rhodamine 6G (10 mol%) as a photocatalyst.
  • Outcome :
    • Formation of the naphtho[1,2-b]pyran core via [4π+2σ] annulation.

Advantages :

  • Functional group tolerance for fluorinated and thiophene-containing substrates.

Comparative Analysis of Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Dehydration of Triketones POCl₃, P₂O₅, molecular sieves 60–80% High atom economy, scalability Requires pre-functionalized triketones
Multicomponent Reaction K₂CO₃, H₂O, reflux 70–98% Green chemistry, single-pot efficiency Limited to electron-deficient aldehydes
Photochemical Annulation Rhodamine 6G, blue LED, CHCl₃ 50–75% Mild conditions, functional group tolerance Requires specialized photocatalysts
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O 60–85% Precise functionalization High cost of catalysts and boronic acids

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Research indicates that naphthopyran derivatives exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. The specific compound under discussion has been studied for its inhibitory effects on various enzymes and pathways relevant to cancer progression.

Case Studies

  • Anticancer Properties : A study highlighted the compound's effectiveness against cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle associated with tumor growth. The structure-activity relationship (SAR) analysis showed that modifications at specific positions significantly enhanced its inhibitory potency against CDK2, indicating its potential as a therapeutic agent in cancer treatment .
  • Antioxidant Activity : Another investigation assessed the antioxidant properties of related naphthopyran derivatives. These compounds demonstrated significant free radical scavenging abilities, suggesting their utility in preventing oxidative stress-related diseases .

Synthetic Pathways

  • Multicomponent Reactions : Recent advancements in synthetic methodologies have employed multicomponent reactions to construct complex naphthopyran derivatives efficiently. These reactions often utilize environmentally friendly conditions and yield high purity products .
  • Catalytic Approaches : Catalysts such as dodecyl benzenesulfonic acid have been used to facilitate reactions in microemulsion systems, enhancing reaction rates and yields while minimizing waste .

Structure-Activity Relationship (SAR)

The SAR studies of naphthopyran derivatives reveal that substituents at specific positions can dramatically influence biological activity. For instance:

  • The introduction of electron-withdrawing groups at certain positions enhances enzyme inhibition.
  • The presence of thiophene rings contributes to increased lipophilicity, which may improve cellular uptake .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityIC50 (μM)Reference
2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-oneCDK2 Inhibition0.31 ± 0.01
Naphthopyran Derivative AAntioxidant ActivityNA
Naphthopyran Derivative BAnti-inflammatoryNA

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its ability to undergo photoinduced electron transfer and proton transfer processes. These processes can lead to changes in the compound’s electronic structure, resulting in its photochromic behavior. The molecular targets and pathways involved include interactions with light-sensitive proteins and other photoreactive molecules .

Comparison with Similar Compounds

Structural Analogs of Naphtho[1,2-b]pyran-4-one Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Biological Activity/Application Source/Study
NU7026 2-(4-Morpholinyl) C₁₇H₁₃NO₃ 279.29 g/mol DNA-PK inhibitor; radiosensitizer Cancer therapy research
5-hydroxy-2-(4-hydroxy-2-methyl-2H-pyran-6-yl)-9-methyl-2H,3H,4H-naphtho... 2: Pyran-6-yl; 5-OH; 9-Me C₂₀H₁₆O₅ 336.34 g/mol Antioxidant activity Ficus auriculata extract
6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one 2: Pyridin-3-yl; 6: Furan-2-yl C₂₂H₁₃NO₃ 339.35 g/mol Not specified (commercial availability) Parchem Chemicals
2-(Butylamino)-4H-naphtho[1,2-b]pyran-4-one 2: Butylamino C₁₇H₁₇NO₂ 267.32 g/mol Undisclosed (structural studies) Synthetic chemistry
2-(2-Aminophenyl)-4H-naphtho[1,2-b]pyran-4-one 2: 2-Aminophenyl C₁₉H₁₃NO₂ 295.31 g/mol Potential pharmacophore for drug design Computational studies

Key Differences in Pharmacological Profiles

NU7026 vs. Target Compound
  • Substituent Impact : NU7026 features a morpholinyl group at position 2, enhancing solubility and DNA-PK binding affinity. In contrast, the 2-fluorophenyl group in the target compound may improve membrane permeability due to fluorine’s lipophilicity.
Natural Derivative from Ficus auriculata
  • Functional Groups : The natural compound has hydroxyl and methyl groups, conferring antioxidant properties via radical scavenging . The target compound lacks hydroxyl groups but includes aromatic halogens and heterocycles, which are typical in synthetic drug candidates.
Commercial Analog (6-Furan-2-yl Derivative)
  • Heterocyclic Diversity: The pyridine and furan substituents in this analog may target different enzymes compared to the fluorophenyl-thiophene combination. No biological data are provided, but furan rings are known for antimicrobial applications .

Physicochemical Properties

  • Acid-Base Behavior: The aminophenyl analog (pKa ~2.94 ) is more basic than the target compound, which lacks ionizable groups, suggesting differences in solubility and protein binding.

Biological Activity

The compound 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a synthetic organic molecule that belongs to the class of naphthopyran derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this particular compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular structure of 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one features a naphtho[1,2-b]pyran backbone with a fluorophenyl and thiophene substituent. The presence of these functional groups is believed to influence its biological activity significantly.

Anticancer Activity

Research has indicated that naphthopyran derivatives exhibit notable anticancer properties. In particular, compounds with similar structures have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines. For instance, studies have demonstrated that modifications in the C-2 position of naphthopyran can enhance cytotoxicity against various cancer cell lines, suggesting that 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one may also possess significant anticancer potential .

Antimicrobial Activity

Naphthopyran derivatives are known for their antimicrobial properties. Specific studies have reported that compounds within this class can exhibit activity against a range of bacteria and fungi. For example, the incorporation of thiophene rings has been associated with enhanced antimicrobial efficacy . The exact mechanism by which these compounds exert their antimicrobial effects often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

The antioxidant properties of 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one may also be significant. Compounds with similar structures have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress . The presence of hydroxyl groups in related compounds has been linked to increased antioxidant activity; however, the specific contributions of the fluorophenyl and thiophene moieties in this context require further investigation.

Case Studies

  • Anticancer Efficacy : A study on structurally similar naphthopyran derivatives demonstrated a dose-dependent inhibition of cell proliferation in human cancer cell lines. The IC50 values ranged from 5 to 20 µM depending on the specific derivative and cancer type .
  • Antimicrobial Testing : In a comparative study, several naphthopyran derivatives were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for effective compounds were reported between 10 to 50 µg/mL .
  • Antioxidant Assessment : In vitro assays measuring DPPH radical scavenging showed that certain naphthopyran derivatives exhibited scavenging activities comparable to well-known antioxidants like ascorbic acid .

Data Tables

Biological ActivityTest MethodologyResults (IC50/MIC)
AnticancerCell viability assayIC50: 5 - 20 µM
AntimicrobialAgar diffusion methodMIC: 10 - 50 µg/mL
AntioxidantDPPH scavenging assayComparable to ascorbic acid

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 2-(2-fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one?

Synthesis of naphthopyran-4-one derivatives typically involves multi-step organic reactions, such as cyclization of substituted chalcones or condensation of aryl aldehydes with β-ketoesters. Purification often employs column chromatography (silica gel) with gradient elution using solvents like hexane/ethyl acetate. For structurally similar compounds, reverse-phase HPLC (RP-HPLC) with C18 columns and methanol/water mobile phases ensures high purity (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Comprehensive spectroscopic analysis is critical:

  • FT-IR to identify functional groups (e.g., carbonyl stretching at ~1640 cm⁻¹ for pyran-4-one).
  • ¹H/¹³C NMR to assign aromatic protons (δ 6.5–8.5 ppm) and substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
  • High-resolution mass spectrometry (HR-MS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) with <5 ppm mass error .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., DNA-PK inhibition, as seen in morpholinyl-naphthopyranone analogs) using ATP-competitive binding protocols .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins (e.g., DNA-PK or aromatase) using crystal structures from the PDB.
  • QSAR studies to correlate substituent effects (e.g., fluorine’s electronegativity, thiophene’s π-π stacking) with bioactivity .
  • ADMET prediction (SwissADME, pkCSM) to assess pharmacokinetic liabilities (e.g., CYP450 inhibition, blood-brain barrier permeability) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time.
  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability.
  • Metabolite profiling : LC-MS/MS to rule out degradation products interfering with activity .

Q. How does the fluorophenyl substituent influence electronic and steric properties?

  • Electron-withdrawing effect : Fluorine increases electrophilicity of the pyranone ring, enhancing hydrogen-bonding with target residues (e.g., catalytic lysines in kinases).
  • Conformational rigidity : Ortho-fluorine restricts rotation of the phenyl ring, potentially improving binding pocket fit. Comparative studies with non-fluorinated analogs are recommended .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

  • Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å).
  • Twinned data handling : Apply HKLF 5 format in SHELXL for merohedral twinning.
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts) .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during bioassays?

  • Use co-solvents (e.g., PEG-400, cyclodextrins) at biocompatible concentrations.
  • Prepare nanoformulations (liposomes, PLGA nanoparticles) to enhance dispersibility .

Q. What analytical techniques detect degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
  • Stability-indicating HPLC : Develop a gradient method (e.g., 10–90% acetonitrile in 0.1% formic acid) to separate degradation peaks .

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